2-氟-7-甲氧基苯并噻唑

描述

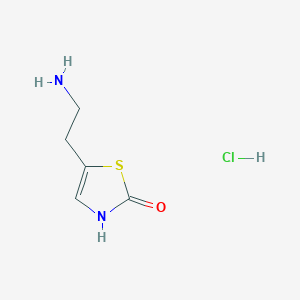

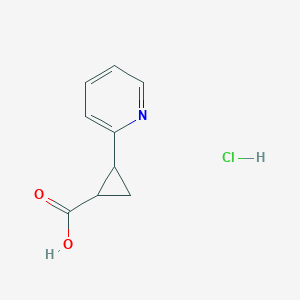

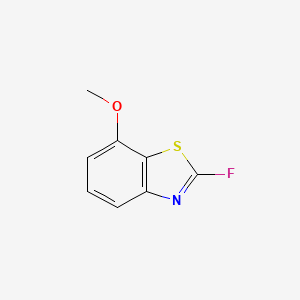

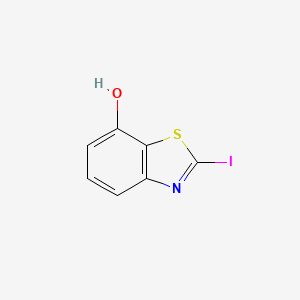

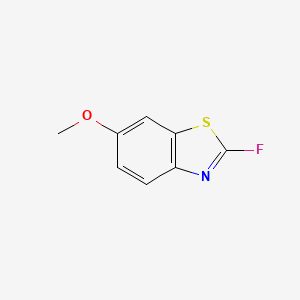

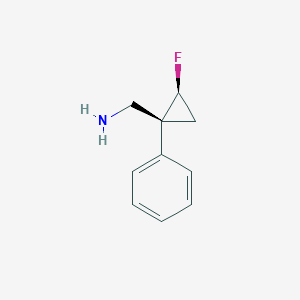

2-Fluoro-7-methoxybenzothiazole is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring . They are known for their diverse pharmacological properties and are used in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole compounds, including 2-Fluoro-7-methoxybenzothiazole, often involves condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Other synthetic methodologies include cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

The molecular structure of benzothiazoles, including 2-Fluoro-7-methoxybenzothiazole, is characterized by a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

Benzothiazoles, including 2-Fluoro-7-methoxybenzothiazole, serve as reactants or reaction intermediates for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .科学研究应用

癌症研究中的 PET 成像剂

2-氟-7-甲氧基苯并噻唑衍生物已被探索作为癌症的潜在正电子发射断层扫描 (PET) 成像剂。具体来说,氟化的 2-芳基苯并噻唑,包括与 2-氟-7-甲氧基苯并噻唑相关的化合物,已显示出作为成像酪氨酸激酶的有希望的新型探针,特别是在乳腺癌、肺癌和结肠癌细胞系中 (Wang 等,2006)。

抗癌潜力

几项研究证明了 2-氟-7-甲氧基苯并噻唑衍生物的抗癌潜力。氨基噻唑-芍药酚衍生物,包括 2-氟-7-甲氧基苯并噻唑,已显示出对人胃癌和结直肠癌腺癌细胞系的高抗癌潜力 (Tsai 等,2016)。此外,氟代的 6-氨基-2-苯基苯并噻唑盐酸盐在结构上与 2-氟-7-甲氧基苯并噻唑相关,已在体外和体内研究了它们的抗肿瘤活性,对各种癌细胞系显示出有希望的结果 (Stojković 等,2006)。

用于检测 pH 值和金属阳离子的荧光探针

2-氟-7-甲氧基苯并噻唑衍生物也已作为荧光探针找到应用。具体来说,某些苯并噻唑类似物适用于检测金属阳离子,并且对 pH 值变化具有高灵敏度,这使得它们在各种分析和诊断应用中很有用 (Tanaka 等,2001)。

DNA 相互作用和生物活性研究

2-氟-7-甲氧基苯并噻唑衍生物与 DNA 的相互作用已得到研究。衍生自 2-氨基-6-甲氧基苯并噻唑的席夫碱表现出通过插入模式与 DNA 结合的能力,并显示出在没有外部试剂的情况下切割 DNA 的活性。这表明在生物化学和医学诊断中具有潜在应用 (Alpaslan 等,2019)。

作用机制

While the specific mechanism of action for 2-Fluoro-7-methoxybenzothiazole is not mentioned in the search results, benzothiazole derivatives are known for their potent pharmacological activities. They have been reported to exhibit anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism properties among others .

安全和危害

The safety data sheet for a similar compound, 2-Amino-6-methoxybenzothiazole, indicates that it is toxic if swallowed and suspected of causing genetic defects . It is recommended to use personal protective equipment as required, avoid eating, drinking, or smoking when using this product, and to store it locked up .

属性

IUPAC Name |

2-fluoro-7-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQVZQXVAMBFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SC(=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B1408569.png)

![Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408574.png)